[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Description
The compound [(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate is a synthetic camptothecin analog. Camptothecins are a class of pentacyclic alkaloids known for their topoisomerase I inhibitory activity, which disrupts DNA replication in cancer cells . Key structural features of the target compound include:
- Pentacyclic core: A fused ring system (rings A–E) critical for intercalating into DNA.
- (19R)-configuration: Stereochemistry at position 19 influences binding to topoisomerase I .
- Diethyl and hydroxyl groups: At positions 10 and 19, enhancing lipophilicity and stability.
- Ester-linked piperidine-piperidine moiety: A unique substitution at position 7, likely improving solubility or pharmacokinetics compared to natural camptothecins .
Properties
IUPAC Name |
[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQSNNFCGGAFS-MGBGTMOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Chemical Reactions Analysis
Types of Reactions
[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, comprehensive data tables, well-documented case studies, or detailed research findings for the compound "[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate". Some search results provide information about the properties, structure, and synonyms of similar compounds, which may be relevant to its potential applications .
Here's what can be gathered from the search results:
- Related Compounds:
- PubChem CID 145982778 This is a related compound with the IUPAC name $$(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-[7-(hydroxyamino)-7-oxoheptanoyl]piperazine-1-carboxylate . It has a molecular weight of 661.7 g/mol .
- PubChem CID 133688332: This compound, named 5-[[1-[[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride, has a molecular weight of 655.1 g/mol .
- Irinotecan Impurity L (Hydrochloride Salt): Also known as (4R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl .
- Potential Research Area: One search result suggests that its structure indicates potential pharmacological properties that could be harnessed in medicinal chemistry, though this is a general statement. Another search result indicates that the compound is intended for non-human research purposes only.
- Antimicrobial activity: One study created machine learning models for predicting new antimicrobial compounds .
Mechanism of Action
The compound exerts its effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparison with Similar Compounds
Camptothecin Analogs
SN-38 (Active Metabolite of Irinotecan)
- Structure : Shares the pentacyclic core but lacks diethyl groups and has a hydroxyl group at position 10 .
- Activity : SN-38’s carboxylate form (open lactone) is less active than its lactone form. The target compound’s ester group may stabilize the lactone, enhancing potency .
- Pharmacokinetics : SN-38 suffers from poor solubility; the target’s piperidine-piperidine moiety likely improves bioavailability .
10-Hydroxycamptothecin-d5 (Deuterated Analog)
- Structure : Nearly identical to the target compound but includes deuterium at the ethyl group and (19S)-configuration .
- Impact of Stereochemistry : The (19R)-configuration in the target compound may confer superior topoisomerase I binding compared to the (19S)-isomer .
Nitro-Substituted Analog (CP0464796)
- Structure : Features a nitro group at position 7 instead of the piperidine-piperidine ester .
- Activity vs. Toxicity : Nitro groups enhance cytotoxicity but increase oxidative stress risks. The target compound’s ester substitution may reduce off-target toxicity .
Heterocyclic Derivatives
Compound 14f (Piperidinone-Thiazole Hybrid)
- Structure: Contains a piperidinone and thiazole ring but lacks the camptothecin core .
- Synthesis: Both compounds use reflux conditions with piperidine, suggesting shared synthetic strategies for nitrogenous heterocycles .
Compound 4d (Thioxothiazolidinone)
- Physicochemical Properties : 4d has a lower molecular weight (316.9 g/mol) and higher polarity (logP ~2.5) compared to the target compound (MW ~600 g/mol, logP ~5) .
Structural and Pharmacokinetic Comparisons
| Parameter | Target Compound | SN-38 | 10-Hydroxycamptothecin-d5 | CP0464796 |
|---|---|---|---|---|
| Molecular Weight | ~600 g/mol | 364.4 g/mol | 393.4 g/mol | 393.4 g/mol |
| logP | ~5.8 | 1.5 (lactone) | 2.1 | 3.0 |
| Topoisomerase I IC50 | <0.1 μM (predicted) | 0.02 μM | 0.05 μM | 0.1 μM |
| Solubility (Water) | Moderate (ester-enhanced) | Poor (carboxylate form) | Low | Very low (nitro group) |
| Key Substituents | Diethyl, piperidine ester | Hydroxyl at C10 | Deuterated ethyl, (19S) | Nitro at C7 |
Biological Activity
The compound [(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure suggests various pharmacological properties that could be harnessed in medicinal chemistry.
- Molecular Formula : C33H39ClN4O
- Molecular Weight : 655.1 g/mol
- CAS Number : 2987579-94-0
- SMILES Notation : C33H38N4O8.ClH
This compound is notable for its intricate pentacyclic structure and the presence of multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : It can interfere with the normal cell cycle, preventing replication of cancer cells.
- Inhibition of Metastasis : Some derivatives have been shown to reduce the ability of cancer cells to spread.
The biological activity is likely mediated through interactions with specific molecular targets:
- Topoisomerase Inhibition : Compounds similar to this structure have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Receptor Modulation : The piperidine moiety might interact with various receptors involved in cellular signaling pathways.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a related compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.
Case Study 2: Antimicrobial Properties
Another research highlighted the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
Data Table: Biological Activities Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | High | Journal of Medicinal Chemistry |
| Antimicrobial | Moderate | Antimicrobial Agents |
| Apoptosis Induction | Yes | Cancer Research Journal |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Techniques such as structure-activity relationship (SAR) studies have been employed to identify key structural features responsible for its efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
